![molecular formula C18H16N2O2S B2768146 3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1706342-96-2](/img/structure/B2768146.png)

3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

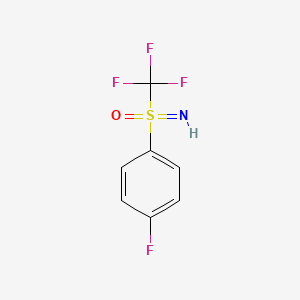

The compound “3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide group, a pyridin-2-yloxy group, and a thiophen-2-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzamide derivative with a compound containing the pyridin-2-yloxy group . The thiophen-2-yl group could be introduced through a subsequent reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the pyridin-2-yloxy and thiophen-2-yl groups attached at specific positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to yield a benzoic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could confer some degree of polarity to the molecule .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Research has shown that thiophene derivatives play a crucial role in the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. For example, thiophenylhydrazonoacetates have been utilized in synthesizing a variety of nitrogen nucleophiles, leading to the creation of compounds with potential biological activity (Mohareb et al., 2004). Similarly, thieno[2,3-d]pyrimidine derivatives have been synthesized from thiophene derivatives, showcasing the versatility of thiophene in heterocyclic synthesis and its potential for creating bioactive molecules (Abdelrazek et al., 2008).

Antimicrobial Activity

Compounds synthesized from thiophene and pyridine derivatives have been evaluated for their antimicrobial properties. N-(3-Hydroxy-2-pyridyl)benzamides, for instance, have shown activity against various bacteria, highlighting the potential of such molecules in addressing microbial resistance (Mobinikhaledi et al., 2006). This aligns with the interest in synthesizing new chemical entities that can serve as effective antimicrobial agents.

Bioinorganic Relevance

Research into the bioinorganic aspects of thiophene-containing compounds has led to the synthesis of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal. These complexes have been characterized and evaluated for their antimicrobial activities, offering insights into the potential bioinorganic applications of thiophene-based compounds (Singh et al., 2009).

Photocatalytic Degradation

Studies have also explored the photocatalytic degradation of organic pollutants using thiophene derivatives. For instance, the degradation of pyridine, a component similar in structure to the compound of interest, has been significantly enhanced by photocatalysis, underscoring the environmental applications of thiophene-based catalysts (Maillard-Dupuy et al., 1994).

Wirkmechanismus

Target of Action

For instance, substituted 3-(pyridin-2-yl)phenylamino derivatives have been designed as protoporphyrinogen oxidase (PPO) inhibitors .

Mode of Action

Related compounds have been found to interact with their targets through various mechanisms, such as intramolecular proton transfer .

Biochemical Pathways

Related compounds have been found to affect various biochemical pathways, such as the protoporphyrinogen oxidase pathway .

Result of Action

Related compounds have been found to exhibit various effects, such as herbicidal activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyridin-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-18(20-11-9-16-7-4-12-23-16)14-5-3-6-15(13-14)22-17-8-1-2-10-19-17/h1-8,10,12-13H,9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRNOKKDJXROSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)

![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2768074.png)

![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)